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Compound of Interest

Compound Name: Cdk2-IN-8

Cat. No.: B12408838 Get Quote

Disclaimer: This guide provides a comprehensive overview of Cyclin-Dependent Kinase 2

(CDK2) as a therapeutic target. At the time of writing, detailed experimental data and peer-

reviewed literature for the specific inhibitor Cdk2-IN-8 (CAS number 2919216-36-5) are not

extensively available in the public domain. The information presented herein is based on the

broader knowledge of CDK2 biology and the characteristics of other well-studied CDK2

inhibitors.

Introduction to CDK2 as a Therapeutic Target
Cyclin-dependent kinase 2 (CDK2) is a key member of the serine/threonine protein kinase

family that plays a crucial role in regulating the cell cycle.[1][2] Specifically, CDK2 is

instrumental in the transition from the G1 to the S phase, where DNA replication occurs, and its

activity is essential for the progression through the S phase.[3] The activity of CDK2 is tightly

regulated by its association with regulatory proteins called cyclins, particularly cyclin E and

cyclin A.

Dysregulation of CDK2 activity is a common feature in many human cancers, leading to

uncontrolled cell proliferation.[2] This makes CDK2 an attractive target for the development of

novel anticancer therapies.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in

cancer cells, highlighting its therapeutic potential.[4][5]
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While detailed biological data is limited, the basic chemical properties of Cdk2-IN-8 are

available from various suppliers.

Property Value

CAS Number 2919216-36-5

Molecular Formula C₂₂H₂₅N₅O₃

Molecular Weight 407.47 g/mol

Source: Information compiled from chemical supplier databases.

The CDK2 Signaling Pathway
CDK2 activity is central to the G1/S checkpoint and S phase progression. The pathway is

initiated by mitogenic signals that lead to the expression of cyclin D, which in turn activates

CDK4 and CDK6. Activated CDK4/6 then phosphorylates the Retinoblastoma protein (Rb),

causing the release of the E2F transcription factor. E2F subsequently promotes the

transcription of genes required for S phase, including cyclin E. Cyclin E then binds to and

activates CDK2, leading to further phosphorylation of Rb and other substrates, thereby

committing the cell to DNA replication.

Below is a diagram illustrating the core CDK2 signaling pathway.
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Caption: Core CDK2 signaling pathway in cell cycle progression.
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Quantitative Data for Exemplary CDK2 Inhibitors
To provide context for the type of data generated for CDK2 inhibitors, the following table

summarizes the inhibitory concentrations (IC50) for several well-characterized compounds

against CDK2 and other related kinases to indicate selectivity.
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Inhibitor
CDK2 IC₅₀
(nM)

CDK1 IC₅₀
(nM)

CDK4 IC₅₀
(nM)

CDK9 IC₅₀
(nM)

Selectivity
Notes

Milciclib 45 >150 >150 -

>3-fold

selective for

CDK2 over

CDK1, 4, 5,

and 7.[5]

PHA-793887 8 >48 >48 -

Potent

inhibitor of

CDK2, CDK5,

and CDK7.[5]

[6]

BMS-265246 9 6 >225 -

Potent and

selective

CDK1/2

inhibitor.[5][6]

SU 9516 22 40 200 -

Inhibits

CDK2, CDK1,

and CDK4.[6]

CDK2-IN-73 44 86000 - -

Highly

selective for

CDK2 over

CDK1

(~2000-fold).

[2][6]

CVT-313 500 - - -

Potent CDK2

inhibitor with

no effect on

other non-

related

kinases.[6]

Note: IC₅₀ values can vary depending on the assay conditions.
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Experimental Protocols
Characterizing a novel CDK2 inhibitor like Cdk2-IN-8 would involve a series of biochemical and

cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified CDK2/Cyclin

complexes.

Materials:

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[7][8]

Substrate (e.g., Histone H1)[7][9]

ATP

Test inhibitor (e.g., Cdk2-IN-8) serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical

starting concentration is 10 mM, diluted down to the low nanomolar range.

Kinase Reaction Setup:

In a 384-well plate, add 1 µl of the serially diluted inhibitor or DMSO (as a control).
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Add 2 µl of CDK2/Cyclin enzyme diluted in kinase buffer. The optimal enzyme

concentration should be determined empirically by titration.[7][8]

Add 2 µl of a substrate/ATP mixture. The final ATP concentration is typically at or near the

Km for the enzyme.

Incubation: Incubate the plate at room temperature for 60 minutes.[7]

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to

convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room

temperature.[7][8]

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and

thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration

relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀

value.

Cellular Proliferation Assay (Sulforhodamine B Assay)
This assay assesses the effect of an inhibitor on cell growth.

Objective: To determine the growth inhibitory concentration (GI₅₀) of an inhibitor in cancer cell

lines.

Materials:

Cancer cell lines (e.g., MCF-7, HCT116)

Complete cell culture medium

Test inhibitor (e.g., Cdk2-IN-8)
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96-well plates

Sulforhodamine B (SRB) solution

Trichloroacetic acid (TCA)

Tris base solution

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach

overnight.

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified

period (e.g., 72-120 hours).[10]

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to

each well. Incubate for 1 hour at 4°C.

Washing: Wash the plate five times with water and allow it to air dry.

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for

30 minutes.

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound

dye. Allow the plate to air dry.

Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the

bound dye.

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor

concentration compared to the vehicle-treated control. Determine the GI₅₀ value by plotting

the percentage of growth inhibition against the inhibitor concentration.
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Experimental and Screening Workflow
The discovery and characterization of a novel kinase inhibitor follows a structured workflow,

from initial screening to in-depth cellular analysis.
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Caption: General workflow for kinase inhibitor profiling.

Conclusion
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CDK2 remains a significant target in oncology due to its central role in cell cycle control. While

specific data for Cdk2-IN-8 is not yet widely available, the established methodologies for

characterizing CDK2 inhibitors provide a clear path for its evaluation. Future studies will be

necessary to elucidate the potency, selectivity, and cellular effects of Cdk2-IN-8 to determine its

potential as a research tool or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. creative-diagnostics.com [creative-diagnostics.com]

2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights
into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in
cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Identification and Characterization of an Irreversible Inhibitor of CDK2 - PMC
[pmc.ncbi.nlm.nih.gov]

5. selleckchem.com [selleckchem.com]

6. selleckchem.com [selleckchem.com]

7. promega.com [promega.com]

8. promega.com [promega.com]

9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors
- PMC [pmc.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [A Technical Guide to Cyclin-Dependent Kinase 2
(CDK2) Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408838#cdk2-in-8-cas-number-2919216-36-5]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12408838?utm_src=pdf-body
https://www.benchchem.com/product/b12408838?utm_src=pdf-body
https://www.benchchem.com/product/b12408838?utm_src=pdf-custom-synthesis
https://www.creative-diagnostics.com/cdk-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6111440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6111440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9122913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9122913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579270/
https://www.selleckchem.com/CDK.html
https://www.selleckchem.com/subunits/CDK2_CDK_selpan.html
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/cdk2-cyclin-e1-kinase-assay.pdf?rev=ab0470e4f84e4aa2999c43a945b4255a
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/cdk2-kinase-assay-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3003159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3003159/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01254
https://www.benchchem.com/product/b12408838#cdk2-in-8-cas-number-2919216-36-5
https://www.benchchem.com/product/b12408838#cdk2-in-8-cas-number-2919216-36-5
https://www.benchchem.com/product/b12408838#cdk2-in-8-cas-number-2919216-36-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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